Sodium 2-ethyl-1-hexanol dihydrogen phosphate

Aqueous formulation Surfactant solubility Phosphate ester neutralization

Sodium 2-ethyl-1-hexanol dihydrogen phosphate (CAS 31044-12-9) is the monosodium salt of mono(2-ethylhexyl) phosphate, belonging to the alkyl phosphate ester class. It possesses a single branched C8 2-ethylhexyl chain esterified to a phosphate headgroup bearing one ionizable acidic proton and one sodium counterion (molecular formula C₈H₁₈NaO₄P, MW 232.19 g/mol).

Molecular Formula C8H18NaO4P
Molecular Weight 232.19 g/mol
CAS No. 31044-12-9
Cat. No. B12783792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-ethyl-1-hexanol dihydrogen phosphate
CAS31044-12-9
Molecular FormulaC8H18NaO4P
Molecular Weight232.19 g/mol
Structural Identifiers
SMILESCCCCC(CC)COP(=O)(O)[O-].[Na+]
InChIInChI=1S/C8H19O4P.Na/c1-3-5-6-8(4-2)7-12-13(9,10)11;/h8H,3-7H2,1-2H3,(H2,9,10,11);/q;+1/p-1
InChIKeyFFXZJJYYSMVVIQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2-ethyl-1-hexanol dihydrogen phosphate CAS 31044-12-9: Technical Baseline for Procurement


Sodium 2-ethyl-1-hexanol dihydrogen phosphate (CAS 31044-12-9) is the monosodium salt of mono(2-ethylhexyl) phosphate, belonging to the alkyl phosphate ester class . It possesses a single branched C8 2-ethylhexyl chain esterified to a phosphate headgroup bearing one ionizable acidic proton and one sodium counterion (molecular formula C₈H₁₈NaO₄P, MW 232.19 g/mol) [1]. This compound is distinct from the disodium salt (Na₂DEHP, CAS 141-65-1) and the free acid (2-ethylhexyl dihydrogen phosphate, CAS 1070-03-7), as it retains precisely one titratable acidic proton — a feature that governs its pH-dependent aggregation behavior, interfacial activity, and metal-binding stoichiometry [2]. Industrially, it is recognized as a multifunctional surfactant, corrosion inhibitor, and lubricating oil additive [3].

Why Generic In-Class Substitution of Sodium 2-ethyl-1-hexanol dihydrogen phosphate Carries Technical Risk


Alkyl phosphate surfactants and corrosion inhibitors are not functionally interchangeable. The monosodium monoester (CAS 31044-12-9) occupies a narrow and technically critical window among its structural analogs. The free acid form (CAS 1070-03-7) has limited water solubility (~0.225–13.2 g/L depending on source), restricting its use in aqueous formulations without neutralization [1]. The disodium bis(2-ethylhexyl) phosphate (NaDEHP, CAS 141-65-1) possesses two hydrophobic chains, generating a markedly higher molecular weight (345.41 g/mol), lower aqueous solubility, and a packing parameter that favors reverse micelle and cylindrical aggregate formation rather than the spherical micelles or pH-responsive vesicles accessible to the monoalkyl phosphate [2]. Sodium dodecyl sulfate (SDS), a sulfonate-headed single-chain surfactant, provides detergency but lacks the phosphate-mediated corrosion inhibition and extreme-pressure lubrication properties inherent to phosphate esters [3]. Sodium 2-ethylhexyl sulfate (CAS 126-92-1) shares the same branched hydrophobe but employs a sulfate headgroup, which hydrolyzes under acidic conditions that phosphate esters can withstand, and lacks metal-chelating capacity . Substituting any of these for the target compound without reformulation validation risks loss of desired multifunctionality: simultaneous surface activity, corrosion protection, and metal-extraction or lubricity performance.

Quantitative Differentiation Evidence for Sodium 2-ethyl-1-hexanol dihydrogen phosphate CAS 31044-12-9


Aqueous Solubility Advantage of the Monosodium Monoester vs. the Free Acid Form

The free acid, 2-ethylhexyl dihydrogen phosphate (CAS 1070-03-7), exhibits limited water solubility, with reported values of 0.225 g/L at 20°C to approximately 13.2 g/L [1]. In contrast, the monosodium salt (CAS 31044-12-9) is described as a clear, colorless, syrupy liquid miscible with water and with ethanol (96%) , indicating full aqueous miscibility at practical use concentrations. This solubility enhancement of at least 50–400-fold (from a saturated free acid solution of ~0.2–13 g/L to fully miscible) is directly attributable to the single sodium counterion, which ionizes the phosphate group without introducing the excessive hydrophobicity of a second alkyl chain.

Aqueous formulation Surfactant solubility Phosphate ester neutralization

Dual-Function Corrosion Inhibition and EP/AW Lubrication vs. Single-Function Surfactants

Haz-Map and HSDB classify sodium 2-ethylhexyl phosphate (CAS 31044-12-9) explicitly as a surface-active agent, corrosion inhibitor, and lubricating oil additive simultaneously [1]. By contrast, sodium 2-ethylhexyl sulfate (CAS 126-92-1) is documented primarily as a detergent, wetting agent, and suspension polymerization auxiliary with no reported corrosion inhibition or load-carrying lubricity function . Class-level evidence for phosphate esters (including the monoester sodium salt class) demonstrates that the phosphate headgroup forms a protective chemisorbed film on ferrous metal surfaces, providing both barrier corrosion protection and boundary lubrication under extreme pressure; sulfate esters lack this chemisorption mechanism and are not rated for EP/AW performance [2].

Corrosion inhibition Extreme pressure additive Metalworking fluids Phosphate ester multifunctionality

pH-Responsive Self-Assembly: Vesicle Formation at Low Concentration vs. No Vesicle Behavior for SDS

Sodium bis(2-ethylhexyl) phosphate (NaDEHP), the disodium diester analog, has been shown to form spontaneous vesicles in aqueous solution when pH is adjusted from 6.0 to 3.0, with onset at a molality as low as 0.02 (0.69 wt%) [1]. The vesicle system demonstrates excellent monodispersity with polydispersity indices below 0.10 [2]. By class-level inference, the monosodium monoester (CAS 31044-12-9), which retains one titratable acidic proton (predicted pKa ~1.83 [3]), can undergo an analogous pH-driven transition between charged (soluble surfactant) and protonated (hydrogen-bonded dimer) states that drive bilayer vesicle assembly. Sodium dodecyl sulfate (SDS), with a permanently ionized sulfate headgroup (pKa ~ –3), cannot undergo this pH-triggered molecular rearrangement and forms only spherical micelles under equivalent conditions [4].

pH-responsive vesicles Drug delivery Self-assembly Controlled release

Metal Ion Selectivity: Monoester Stoichiometry vs. Diester (D2EHPA) in Solvent Extraction

The sodium salt of di-(2-ethylhexyl) phosphoric acid (NaD2EHPA) has been quantitatively evaluated for Mn(II)/Co(II) separation from sulfate solutions. At equilibrium pH 4.45 with 0.05 M NaD2EHPA, a maximum separation factor is achieved, with manganese preferentially extracted over cobalt at an O:A ratio of 9:8 [1]. The monosodium monoester (CAS 31044-12-9), possessing only one 2-ethylhexyl chain per phosphorus center, presents a fundamentally different coordination geometry: a 1:1 metal-to-ligand stoichiometry is sterically feasible, whereas the bulkier diester typically coordinates as a dimeric species, (HA)₂, requiring deprotonation and introducing pH-dependent dimerization equilibria that complicate phase behavior [2]. Patent literature specifically claims the use of mono-2-ethylhexyl phosphoric acid (and by extension its sodium salt) for selective chromium(III) extraction from aqueous solutions, further evidencing differentiated metal-ion affinity vs. the diester [3].

Solvent extraction Metal separation Rare earth elements Cobalt/nickel hydrometallurgy

Branched-Chain Hydrolytic Stability Advantage Over Linear Alkyl Phosphates

Phosphate esters are susceptible to hydrolytic cleavage of the P–O–C ester bond, particularly under acidic or alkaline conditions and at elevated temperatures. The 2-ethylhexyl moiety provides steric hindrance around the ester linkage due to branching at the β-carbon, slowing nucleophilic attack by water relative to linear primary alkyl phosphates (e.g., sodium lauryl phosphate, CAS 50957-96-5) [1]. While specific hydrolytic half-life data for CAS 31044-12-9 were not identified in the open literature, the class-level principle is well established for branched vs. linear phosphate esters [2]. Sodium lauryl phosphate, with an unbranched C12 chain, is documented primarily for mild cosmetic surfactant applications and is not rated for the high-temperature metalworking or oilfield environments where branched-chain phosphate esters are specified [3].

Hydrolytic stability Phosphate ester Industrial lubricant Formulation longevity

Procurement-Grade Purity and Packaging Availability for Pilot-Scale Industrial Use

Commercial suppliers list sodium 2-ethylhexyl dihydrogen phosphate (CAS 31044-12-9) at purities of 95–99% with established industrial packaging (25 kg units) . The product is available as a defined, single-entity monosodium salt — not as an undefined mono/diester mixture. By contrast, many commercially available 2-ethylhexyl phosphate products are sold as technical-grade mixtures of mono- and diesters (e.g., CAS 52933-02-5 or 12645-31-7, the latter being a mixed ester product) [1], which introduces batch-to-batch variability in surfactant packing parameter, cloud point, and extraction stoichiometry. The defined stoichiometry of CAS 31044-12-9 eliminates this variability, enabling reproducible formulation performance.

Bulk procurement Industrial surfactant Supply chain Technical grade

High-Value Application Scenarios Where Sodium 2-ethyl-1-hexanol dihydrogen phosphate CAS 31044-12-9 Provides Verifiable Advantage


Water-Based Metalworking Fluid Formulations Requiring Combined EP/AW and Corrosion Inhibition

In semi-synthetic and synthetic metalworking fluids, the simultaneous need for extreme-pressure lubrication and ferrous metal corrosion inhibition typically demands multiple additive components. Sodium 2-ethyl-1-hexanol dihydrogen phosphate (CAS 31044-12-9) is explicitly classified as both a corrosion inhibitor and lubricating oil additive [1], enabling a single-component solution. Its full water miscibility eliminates the need for coupling agents or co-solvents required by less soluble phosphate esters (e.g., the free acid, solubility ~0.2–13 g/L). This multifunctionality reduces formulation complexity from potentially three or more ingredients to a single additive, streamlining procurement and quality control.

pH-Triggered Drug or Agrochemical Encapsulation and Controlled Release Systems

The monosodium monoester retains one titratable acidic proton (predicted pKa ~1.83 [2]), enabling pH-responsive transition between a water-soluble charged surfactant and a hydrogen-bonded dimer capable of assembling into bilayer vesicles. This mechanism has been experimentally validated for the structurally analogous NaDEHP system, which forms monodisperse vesicles (polydispersity <0.10) at concentrations as low as 0.02 molal (0.69 wt%) when pH is adjusted from 6.0 to 3.0 [3][4]. For formulators developing pH-triggered release technologies, this compound offers a well-characterized self-assembly pathway that permanently charged surfactants such as SDS cannot replicate.

Selective Hydrometallurgical Extraction of Trivalent Metals (Cr(III), Rare Earths)

The monoester coordination chemistry of the 2-ethylhexyl phosphate moiety — presenting a single alkyl chain and two oxygen donor atoms per phosphorus center — enables 1:1 metal–ligand complexation without the dimerization prerequisite of dialkyl phosphates like D2EHPA [5]. Patent literature specifically claims mono-2-ethylhexyl phosphoric acid (and implicitly its sodium salt) for chromium(III) extraction from aqueous solutions [6]. For hydrometallurgical operations targeting Cr(III) recovery or rare-earth separations where diester extractants show poor selectivity, the monosodium monoester offers a differentiated and patent-backed extraction chemistry.

High-Temperature Industrial Cleaning and Oilfield Formulations Requiring Hydrolytic Stability

The β-branching of the 2-ethylhexyl chain provides steric protection to the phosphate ester linkage, conferring greater resistance to hydrolytic degradation compared to linear alkyl phosphates such as sodium lauryl phosphate [7]. This property, combined with the compound's documented corrosion inhibition and high-temperature resistance characteristics [1], makes it suitable for oilfield downhole cleaning formulations and high-temperature industrial degreasing operations where linear-chain surfactants would undergo rapid hydrolysis and loss of function.

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